molecular formula C5H10ClNO B14321667 Ethyl 2-chloropropanimidate CAS No. 100606-80-2

Ethyl 2-chloropropanimidate

Cat. No.: B14321667
CAS No.: 100606-80-2
M. Wt: 135.59 g/mol
InChI Key: LNWRAWGOCGDBPL-UHFFFAOYSA-N
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Description

Ethyl 2-chloropropanimidate is an organic compound with the molecular formula C5H10ClNO It is a derivative of propanoic acid and is characterized by the presence of an ethyl group, a chlorine atom, and an imidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ammonia under cold conditions. The reaction is typically carried out in an ice-salt bath to maintain a temperature of 0-5°C, which helps to minimize the replacement of the chlorine atom and maximize the yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of sulfonyl chloride as a chlorinating agent. The process begins with the addition of ethyl acetoacetate into a reactor, followed by cooling to -5 to 10°C. Sulfonyl chloride is then added dropwise, and the temperature is gradually raised to 20-25°C to facilitate the reaction. This method is advantageous as it does not require solvents, reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloropropanimidate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form ethyl 2-chloropropanoate and ammonia.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are typical oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as ethyl 2-aminopropanoate or ethyl 2-alkoxypropanoate can be formed.

    Oxidation Products: Oxidation can yield compounds like ethyl 2-chloropropanoic acid.

    Hydrolysis Products: Hydrolysis results in ethyl 2-chloropropanoate and ammonia.

Scientific Research Applications

Ethyl 2-chloropropanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloropropanimidate involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the imidate group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Ethyl 2-chloropropanimidate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to undergo multiple types of chemical reactions make it a valuable intermediate in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, further highlighting its importance in scientific advancements.

Properties

CAS No.

100606-80-2

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

ethyl 2-chloropropanimidate

InChI

InChI=1S/C5H10ClNO/c1-3-8-5(7)4(2)6/h4,7H,3H2,1-2H3

InChI Key

LNWRAWGOCGDBPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(C)Cl

Origin of Product

United States

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